molecular formula CrFeMoO B12558993 chromium;iron;oxomolybdenum CAS No. 148595-73-7

chromium;iron;oxomolybdenum

Cat. No.: B12558993
CAS No.: 148595-73-7
M. Wt: 219.79 g/mol
InChI Key: BFWUKHWBSHMLGA-UHFFFAOYSA-N
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Description

Significance of Multi-Metallic Oxo-Clusters in Advanced Materials Science

Multi-metallic oxo-clusters, which are discrete, nanosized metal-oxygen frameworks, are of immense interest in materials science. rsc.orgresearchgate.net Their significance stems from their tunable electronic and magnetic properties, which can be precisely controlled by varying the constituent metals and their arrangement within the cluster. rsc.orgbohrium.com This tunability allows for the rational design of materials with specific functionalities. For instance, the incorporation of different metals can create catalytic sites with unique reactivity or materials with novel magnetic behaviors. researchgate.netbohrium.com These molecular clusters can also serve as building blocks for larger, extended structures, offering a bottom-up approach to the fabrication of advanced materials with applications in catalysis, energy storage, and medicine. rsc.orgresearchgate.netnih.gov

Overview of Polyoxometalates (POMs) and Mixed Metal Oxides as Distinct Classes of Chromium-Iron-Oxomolybdenum Architectures

Within the broader category of chromium-iron-oxomolybdenum systems, two distinct classes of compounds are of particular importance: polyoxometalates (POMs) and mixed metal oxides.

Polyoxometalates (POMs) are a class of anionic metal-oxo clusters, typically formed by early transition metals in high oxidation states, such as molybdenum and tungsten. researchgate.netwikipedia.org They are characterized by their well-defined, molecular structures and can incorporate other metal ions, including chromium and iron, either within the framework or as counter-ions. dergipark.org.trmdpi.com The resulting heterometallic POMs can exhibit a vast array of structures, from the well-known Keggin and Anderson archetypes to more complex assemblies. researchgate.netdergipark.org.tr The discrete and soluble nature of POMs makes them ideal for detailed structural characterization and for studying fundamental chemical processes at a molecular level. rsc.orgresearchgate.net

Mixed Metal Oxides , in contrast, are typically solid-state materials with extended lattice structures. mdpi.comcambridge.org The synthesis of chromium-iron-molybdenum mixed metal oxides often involves high-temperature methods and can result in various phases, including the sigma phase, which is known for its hardness and brittleness. researchgate.netastm.org The properties of these materials are highly dependent on their composition and the crystalline phase formed. dysona.orggrafiati.com Research in this area is often driven by the quest for materials with enhanced hardness, wear resistance, and high-temperature stability. astm.orgdysona.org The study of Fe-Cr-Mo ternary alloys, for example, is crucial for the development of high-performance steels and other structural materials. researchgate.netgrafiati.com

Historical Context and Evolution of Research in Chromium-Iron-Oxomolybdenum Chemistry

The history of polyoxometalate chemistry dates back to 1826 with the discovery of ammonium (B1175870) phosphomolybdate by Berzelius. wikipedia.orgwiley-vch.detesisenred.net However, the structural elucidation of these complex anions had to await the development of X-ray crystallography in the 1930s, with Keggin's determination of the structure of the phosphotungstate anion being a landmark achievement. wikipedia.orgtesisenred.net The systematic study of heterometallic POMs, including those containing chromium and iron, is a more recent development, driven by advances in synthetic techniques and characterization methods. dergipark.org.trgla.ac.uk

The investigation of chromium-iron-molybdenum alloys has a parallel history rooted in metallurgy. Early research focused on understanding the phase diagrams of these ternary systems to predict and control the properties of steels. researchgate.netastm.orgdntb.gov.ua The discovery of the sigma phase in the Cr-Mo-Fe system was a significant finding, as this brittle phase can have a profound impact on the mechanical properties of alloys. researchgate.netastm.org More recently, research has expanded to include the synthesis of nanostructured mixed metal oxides and the exploration of their catalytic and electronic properties. mdpi.comcambridge.org

Scope and Objectives of Academic Inquiry into Chromium-Iron-Oxomolybdenum Materials

Current academic inquiry into chromium-iron-oxomolybdenum materials is broad and interdisciplinary, spanning fundamental chemistry, materials science, and engineering. Key objectives include:

Synthesis of Novel Architectures: A primary goal is the rational design and synthesis of new POMs and mixed metal oxides with precisely controlled compositions and structures. cambridge.orggla.ac.uk This includes the development of innovative synthetic methodologies, such as hydrothermal synthesis and solution combustion synthesis, to access new and metastable phases. researchgate.netnih.gov

Structure-Property Relationships: A deep understanding of the relationship between the atomic-level structure and the macroscopic properties of these materials is crucial. aps.org Researchers employ a wide range of analytical techniques, including single-crystal X-ray diffraction, spectroscopy, and magnetic measurements, to correlate structural features with catalytic activity, magnetic behavior, and electronic properties. bohrium.comdergipark.org.tr

Catalytic Applications: A significant area of research focuses on harnessing the unique redox properties of chromium, iron, and molybdenum to develop highly efficient and selective catalysts for a variety of chemical transformations. researchgate.netmdpi.com This includes applications in oxidation catalysis, environmental remediation, and the conversion of biomass into valuable chemicals. researchgate.netmdpi.com

Magnetic Materials: The interplay of magnetic ions like iron and chromium within an oxomolybdate framework can lead to interesting magnetic phenomena, including spin frustration and single-molecule magnet behavior. bohrium.comaps.org The study of these properties is a key objective for the development of new magnetic materials and for understanding fundamental magnetic interactions.

Advanced Functional Materials: Researchers are exploring the potential of chromium-iron-oxomolybdenum compounds in a range of advanced applications, such as sensors, electronic components, and corrosion inhibitors for steels. rsc.orgmdpi.comencyclopedia.pub

Properties

CAS No.

148595-73-7

Molecular Formula

CrFeMoO

Molecular Weight

219.79 g/mol

IUPAC Name

chromium;iron;oxomolybdenum

InChI

InChI=1S/Cr.Fe.Mo.O

InChI Key

BFWUKHWBSHMLGA-UHFFFAOYSA-N

Canonical SMILES

O=[Mo].[Cr].[Fe]

Origin of Product

United States

Synthetic Methodologies for Chromium Iron Oxomolybdenum Compounds

Synthesis of Polyoxometalates Incorporating Chromium, Iron, and Molybdenum

The creation of polyoxometalates that specifically incorporate chromium, iron, and molybdenum into a single, stable anionic cluster involves the precise management of aqueous solution chemistry. The general approach requires the condensation of molybdate (B1676688) species in the presence of chromium and iron heteroatoms. These heteroatoms become integrated into the growing molybdenum-oxide framework, leading to a stable heteropolyanion.

Solution-based synthesis is the most common route for producing polyoxometalates. These methods rely on the reaction of soluble metal salts in a solvent, typically water, where parameters like pH, temperature, and concentration can be carefully manipulated to guide the formation of the desired cluster.

The pH of the reaction medium is arguably the most critical factor in the synthesis of polyoxometalates. As the pH of a solution containing simple orthometalate ions (like MoO₄²⁻) is lowered, a condensation process known as olation occurs, leading to the formation of M-O-M bridges and the gradual assembly of the polyanion framework. wikipedia.org

For the synthesis of a mixed chromium-iron-molybdenum cluster, the pH must be carefully controlled to ensure the co-precipitation and incorporation of all three metal ions. Research on related chromium-molybdenum POMs, such as the Anderson-type anion [Cr(OH)₆Mo₆O₁₈]³⁻, demonstrates that the stable formation of this cluster occurs within a narrow pH range of 2 to 3. dergipark.org.tr Similarly, studies on the co-precipitation of cobalt and molybdenum show that the process is highly pH-dependent, with the mixed-metal oxide forming at a pH of around 4 to 5, while at higher pH values, molybdenum can redissolve. ku.ac.aeresearchgate.net

Applying these principles to a Cr-Fe-Mo system, the synthesis would involve dissolving precursors in water and carefully acidifying the solution. The optimal pH would be one that facilitates the condensation of molybdate units while simultaneously allowing for the stable incorporation of both Cr³⁺ and Fe³⁺ ions into the heteropolyanion structure, preventing the premature precipitation of simple metal hydroxides.

Table 1: Influence of pH on Metal Oxide Condensation and Precipitation

pH Range General Effect on Molybdate Species Expected Behavior of Cr(III) / Fe(III)
> 6 Exist as simple, monomeric MoO₄²⁻ ions Precipitation as Cr(OH)₃ and Fe(OH)₃
4 - 6 Formation of smaller isopolymolybdates Potential for co-precipitation with molybdates ku.ac.ae

Hydrothermal and solvothermal syntheses are powerful techniques that utilize elevated temperatures (typically 100-250 °C) and pressures in a sealed vessel (autoclave). These conditions increase the solubility of reactants and can promote the crystallization of complex, thermodynamically stable phases that are inaccessible under ambient conditions. nih.govsphinxsai.com Water is the solvent in hydrothermal synthesis, while solvothermal synthesis employs other organic or non-aqueous solvents. nih.gov

These methods have been successfully used to produce various chromium-containing and other mixed-metal POMs. acs.org For a chromium-iron-oxomolybdenum system, a hydrothermal approach would involve sealing an aqueous mixture of the metal precursors in an autoclave and heating it for a period ranging from hours to several days. The elevated temperature and pressure facilitate the dehydration and condensation reactions required for the formation of the complex metal-oxo framework. nih.gov The choice of solvent in a solvothermal route can also influence the final structure by altering reactant solubility and interacting with the forming cluster.

The choice of starting materials is fundamental to the successful synthesis of a target compound. For a chromium-iron-oxomolybdenum POM, precursors must provide soluble sources of each metal in the correct oxidation state. The molybdenum is typically introduced as Mo(VI), the chromium as Cr(III), and the iron as Fe(III).

Effective precursor selection is crucial for controlling the reaction kinetics and ensuring the incorporation of all desired metals. The stoichiometric ratio of the precursors in the initial reaction mixture is a key parameter for guiding the composition of the final product. While the final cluster may not always reflect the initial molar ratios perfectly, systematic variation of the reactant stoichiometry is a primary method for targeting specific compositions.

Table 2: Common Precursors for Chromium-Iron-Oxomolybdenum POM Synthesis

Metal Component Common Precursor Compound Chemical Formula Typical Oxidation State
Molybdenum Sodium Molybdate Dihydrate Na₂MoO₄·2H₂O +6
Molybdenum Ammonium (B1175870) Heptamolybdate (NH₄)₆Mo₇O₂₄ +6
Chromium Chromium(III) Chloride Hexahydrate CrCl₃·6H₂O +3
Chromium Chromium(III) Nitrate Nonahydrate Cr(NO₃)₃·9H₂O +3
Iron Iron(III) Chloride Hexahydrate FeCl₃·6H₂O +3

Template-directed synthesis is a sophisticated strategy where the self-assembly of the POM framework occurs around a central ion or molecule, known as a template. nih.gov This template directs the size, shape, and symmetry of the resulting cluster. Anion templates are particularly important in the construction of large, complex POMs. nih.gov For example, the well-known Keggin ([XM₁₂O₄₀]ⁿ⁻) and Dawson ([X₂M₁₈O₆₂]ⁿ⁻) structures are formed around tetrahedral heteroanions like phosphate (PO₄³⁻) or silicate (SiO₄⁴⁻).

In the context of a Cr-Fe-Mo system, a templating ion could be used to organize the assembly of the molybdate framework in a way that creates specific binding sites for both chromium and iron ions. The process involves the in-situ formation of a templating species around which the larger structure grows. nih.gov The selection of an appropriate template is critical and could be the key to isolating a specific, stable chromium-iron-oxomolybdenum architecture from a complex reaction mixture.

Following the initial synthesis, the target POM must be isolated from the reaction solution and purified from unreacted precursors, byproducts, and other POM species that may have formed. The protocol often begins with the slow evaporation of the solvent or cooling to induce crystallization.

A common and effective technique is fractional precipitation. This is often achieved by the addition of a salt containing a large counter-ion, such as tetrabutylammonium (TBA⁺) bromide. nih.gov The large, poorly solvated cation preferentially associates with the large polyanion, causing it to precipitate from the solution. The resulting solid can then be collected by filtration or centrifugation.

For more challenging separations, chromatographic methods are employed. Techniques like flash chromatography and reversed-phase high-performance liquid chromatography (RP-HPLC) can be used to separate different POM species based on their varying affinities for the stationary phase. rsc.org The purity of the isolated fractions is typically confirmed by analytical techniques. Once purified, the compound is recrystallized to obtain high-quality crystals suitable for structural analysis by X-ray diffraction. rsc.org

Table 3: Chemical Compounds Mentioned

Compound Name Chemical Formula
Ammonium Heptamolybdate (NH₄)₆Mo₇O₂₄
Chromium(III) Chloride Hexahydrate CrCl₃·6H₂O
Chromium(III) Hydroxide Cr(OH)₃
Chromium(III) Nitrate Nonahydrate Cr(NO₃)₃·9H₂O
Iron(III) Chloride Hexahydrate FeCl₃·6H₂O
Iron(III) Hydroxide Fe(OH)₃
Iron(III) Nitrate Nonahydrate Fe(NO₃)₃·9H₂O
Phosphate PO₄³⁻
Silicate SiO₄⁴⁻
Sodium Molybdate Dihydrate Na₂MoO₄·2H₂O

Solution-Based Approaches for Heteropolyanion Formation

Preparation of Mixed Chromium-Iron-Molybdenum Oxide Materials

The synthesis of mixed chromium-iron-molybdenum oxide materials is critical for various industrial applications, particularly in catalysis. The method of preparation significantly influences the material's structural and chemical properties, such as its crystalline phase, surface area, and particle morphology. These properties, in turn, dictate the material's performance. A variety of synthetic strategies have been developed to control these characteristics and produce materials with desired functionalities.

Co-precipitation and Sol-Gel Methods for Homogeneous Composites

Co-precipitation and sol-gel techniques are solution-based methods renowned for their ability to produce homogeneous, nanostructured mixed-metal oxide materials at relatively low temperatures.

Co-precipitation is a widely used method for synthesizing materials like iron molybdate catalysts. uodiyala.edu.iqlehigh.edu This technique involves dissolving salts of the desired metals (e.g., iron nitrate, chromium nitrate, and ammonium heptamolybdate) in a suitable solvent. A precipitating agent, such as ammonium hydroxide or a sodium hydroxide solution, is then added to the solution, often with vigorous stirring, to induce the simultaneous precipitation of the metal hydroxides or salts. orientjchem.orgnih.gov The resulting precipitate is then filtered, washed to remove impurities, dried, and calcined at a specific temperature to yield the final mixed oxide. uodiyala.edu.iqnih.gov The conventional co-precipitation method for bulk iron molybdate involves adding a solution of iron nitrate nonahydrate to a stirring, acidified solution of ammonium heptamolybdate, followed by heating, drying, and calcination. acs.org The pH of the solution during precipitation is a critical parameter; for instance, maintaining a constant pH of less than or equal to 1 can help minimize the iron oxide content in the final precipitate. researchgate.net

The Sol-Gel process is another versatile method for achieving excellent homogeneity at the molecular level. rsc.org It begins with the hydrolysis and condensation of metal precursors, typically metal alkoxides or salts, in a solvent. mdpi.comsemanticscholar.org This process forms a "sol," which is a colloidal suspension of solid particles in a liquid. Further condensation reactions link these particles together to form a three-dimensional network, resulting in a "gel." rsc.org The gel is then dried and calcined to produce the final oxide material. For example, chromium oxide nanoparticles can be synthesized via a sol-gel process using chromium nitrate as a precursor. researchgate.netorientjchem.org The use of chelating agents like citric acid or ethylene glycol can help to control the hydrolysis and condensation rates, preventing phase separation in multi-component systems. lehigh.edursc.org The final properties of the material, such as particle size and agglomeration, can be influenced by the calcination temperature. mdpi.com

Table 1: Comparison of Co-precipitation and Sol-Gel Methods
FeatureCo-precipitation MethodSol-Gel Method
Starting MaterialsMetal salts (e.g., nitrates, sulfates) orientjchem.orgacs.orgMetal alkoxides, metal salts (e.g., nitrates) mdpi.comresearchgate.net
ProcessSimultaneous precipitation of metal hydroxides/salts from solution nih.govFormation of a sol (colloidal suspension) followed by gelation rsc.org
Key ParameterspH, temperature, stirring rate, precursor concentration nih.govresearchgate.netPrecursor type, water-to-alkoxide ratio, pH, temperature, chelating agents rsc.orgmdpi.com
AdvantagesSimple, cost-effective, scalable orientjchem.orgHigh homogeneity and purity, control over particle size and morphology mdpi.com
DisadvantagesDifficulty in controlling stoichiometry and particle sizePrecursors can be expensive, longer processing times rsc.org

Solid-State Reaction and High-Temperature Calcination Techniques

Solid-state reaction, often coupled with high-temperature calcination, is a traditional and straightforward method for preparing mixed metal oxides. This technique involves the intimate mixing of solid precursors, such as the constituent metal oxides or salts (e.g., Fe₂O₃, Cr₂O₃, and MoO₃), followed by heating at high temperatures for an extended period. acs.orgcardiff.ac.uk

The process relies on the diffusion of ions between the solid particles, which necessitates high temperatures to overcome the kinetic barriers. researchgate.net The precursors are typically ground together to increase the contact area between the reactants. cardiff.ac.uk The mixture is then heated in a furnace, where the solid-state reaction occurs to form the desired mixed oxide phase. For instance, nanostructured chromium molybdate (Cr₂(MoO₄)₃) has been prepared via solid-state synthesis. jmaterenvironsci.com

Calcination is a crucial step in this and other synthesis methods. It involves heating the material to high temperatures in air or a controlled atmosphere. This process serves to decompose precursors, remove volatile impurities, and induce the formation of the desired crystalline oxide phase. acs.org The calcination temperature significantly affects the final product; for example, in the MoOₓ/Fe₂O₃ system, annealing above 400°C causes the molybdenum oxide to react with iron oxide to form iron molybdate (Fe₂(MoO₄)₃). acs.org However, a limitation of solid-state reactions is that they can result in materials with low surface area and inhomogeneous phase distribution due to incomplete reaction. cardiff.ac.uk

Table 2: Effect of Calcination Temperature on MoOₓ/Fe₂O₃ System
Calcination Temperature (°C)Observed Phase/ReactionReference
300No significant change observed. acs.org
400Initial changes in structure, presence of nanocrystalline MoO₃. acs.org
500Phase change to iron molybdate (Fe₂(MoO₄)₃) is evident. acs.org
600Formation of an active octahedral MoOₓ layer at the surface. acs.org

Thermal Decomposition of Single-Source Precursors (e.g., Polyoxometalates)

The thermal decomposition of single-source precursors offers an elegant route to forming multi-metal oxides with precise stoichiometric control. In this method, a single compound containing all the desired metal elements in the correct ratio is synthesized first. This precursor is then heated, causing it to decompose and form the mixed oxide product directly.

Polyoxometalates (POMs) are one class of suitable single-source precursors. These are large, discrete metal-oxide clusters that can incorporate different metal ions. By designing a POM that contains chromium, iron, and molybdenum, its subsequent thermal decomposition can yield a homogeneous mixed oxide.

More commonly, mixed-metal precursors are prepared from simpler salts. For example, chromium molybdate nanoparticles have been successfully prepared through the thermal decomposition of an oxalate precursor. jmaterenvironsci.com This precursor was formed by reacting chromium nitrate, ammonium molybdate, and oxalic acid. jmaterenvironsci.com Thermogravimetric analysis (TGA) can be used to determine the appropriate calcination temperature for the complete decomposition of the precursor to the desired oxide. For the chromium molybdate precursor, no further weight loss was observed beyond 450°C, indicating that a calcination temperature of 600°C is suitable for obtaining the pure oxide. jmaterenvironsci.com Similarly, the thermal decomposition of metal nitrate hydrates, such as Cr(NO₃)₃·9H₂O and Fe(NO₃)₃·9H₂O, is a pathway to forming Cr₂O₃ and Fe₂O₃, respectively. mdpi.comresearchgate.net When a mixture of these precursors is used, a mixed oxide can be formed.

Mechanical Mixing and Milling Approaches

Mechanical mixing and milling, also known as mechanochemical synthesis, is a solvent-free method that uses mechanical energy to induce chemical reactions and phase transformations. researchgate.net This top-down approach involves grinding the precursor materials (e.g., oxides or salts) together in a high-energy ball mill. The intense mechanical forces generated during milling can lead to particle size reduction, increased surface area, and the formation of defects and amorphous phases, which can lower the temperature required for subsequent solid-state reactions. cardiff.ac.ukresearchgate.net

This method has been investigated for the synthesis of iron molybdate catalysts from mixtures of iron oxide and molybdenum oxide. cardiff.ac.uk The properties of the final catalyst are influenced by milling parameters such as the milling time and the size and mass ratio of the grinding balls to the raw materials. researchgate.net Research has shown that extending the ball grinding time can improve the uniformity of the particles and increase the content of the desired Fe₂(MoO₄)₃ phase in the final product. researchgate.net While this method is simple and environmentally friendly, achieving complete homogeneity can be challenging.

Influence of Synthesis Parameters on Phase Formation and Morphology

Across all synthetic methodologies, the final properties of the chromium-iron-molybdenum oxide materials are highly dependent on the specific synthesis parameters employed. Careful control of these parameters is essential for tailoring the material's characteristics for a given application.

Key parameters and their effects include:

Temperature: Both reaction and calcination temperatures are critical. Temperature influences reaction kinetics, precursor decomposition, and the crystallization of specific oxide phases. acs.orgresearchgate.net For example, in the solid-state reaction between MoO₃ and Fe₂O₃, the formation of iron molybdate begins at temperatures around 400-500°C. acs.org

pH: In solution-based methods like co-precipitation and sol-gel, the pH of the precursor solution dictates the hydrolysis, condensation, and precipitation rates. It can affect the composition of the precipitate and the final phase purity. nih.govresearchgate.net

Precursor Type and Ratio: The choice of metal precursors (e.g., nitrates, chlorides, alkoxides) and their molar ratios directly determines the stoichiometry of the final product. lehigh.edu In iron molybdate catalysts, an excess of MoO₃ is often used to ensure the stability of the active Fe₂(MoO₄)₃ phase. uodiyala.edu.iqlehigh.edu

Atmosphere: The composition of the gas atmosphere during calcination (e.g., air, inert gas) can influence the oxidation state of the metals and the resulting oxide phases formed. researchgate.net

Mechanical Parameters: In milling approaches, factors like milling time, speed, and the ball-to-powder ratio significantly impact particle size, surface area, and the extent of phase transformation. researchgate.net

By systematically varying these parameters, researchers can optimize the synthesis process to produce mixed chromium-iron-molybdenum oxides with specific phases, high surface areas, and controlled morphologies, which are crucial for enhancing their catalytic activity and selectivity.

Advanced Characterization Techniques for Chromium Iron Oxomolybdenum Structures

Spectroscopic Elucidation of Electronic and Molecular Structures

Spectroscopic techniques are indispensable for probing the electronic and molecular intricacies of chromium-iron-oxomolybdenum materials. By interacting with electromagnetic radiation, these methods reveal detailed information about electron transitions, paramagnetic centers, surface composition, and vibrational modes.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful tool for investigating electronic transitions within chromium-iron-oxomolybdenum compounds. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals. These transitions are broadly categorized into d-d transitions and charge-transfer transitions. libretexts.org

d-d Transitions: These involve the excitation of electrons between d-orbitals of the transition metal ions (Cr, Fe, Mo) that have been split by the ligand field. illinois.edu In an octahedral complex, for instance, transitions occur from the t₂g to the eg orbitals. libretexts.org These transitions are typically weak in intensity.

Charge-Transfer (CT) Transitions: These are much more intense than d-d transitions and involve the movement of an electron between orbitals that are predominantly metal in character and those that are predominantly ligand in character. libretexts.orgwikipedia.org

Ligand-to-Metal Charge-Transfer (LMCT): An electron moves from a ligand-based orbital to a metal-based orbital. This is common when the metal is in a high oxidation state. The color of species like chromate (CrO₄²⁻) is due to LMCT transitions. wikipedia.orglibretexts.org

Metal-to-Ligand Charge-Transfer (MLCT): An electron transitions from a metal-centered orbital to a ligand-centered orbital, often seen when the metal is in a low oxidation state and the ligand can accept electrons. libretexts.org

In mixed-metal oxides like those containing chromium, iron, and molybdenum, the UV-Vis spectra can be complex, with overlapping bands. For instance, chromium oxide nanoparticles can exhibit absorbance around 421 nm and 587 nm. researchgate.net In chromium-MFI zeolites, distinct bands at 276, 357, and 467 nm can indicate the presence of isolated Cr-O-Si species, while a band at 655 nm may suggest the formation of α-Cr₂O₃ clusters. oup.com The energy of these electronic transitions is directly related to the frequency and wavelength of the absorbed light by Planck's equation (E = hν) and the wave equation (c = λν). khanacademy.org

Table 1: Representative UV-Vis Absorption Bands in Chromium-Containing Materials

Material System Absorption Band (nm) Assignment
Cr-MFI Zeolite 276, 357, 467 Isolated Cr-O-Si species
Cr-MFI Zeolite 655 Octahedral T₂g ← A₂g transition in α-Cr₂O₃
Chromium Oxide NPs 421, 587 Exciton absorbance and potential transition states

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Species

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically sensitive to species with unpaired electrons, making it ideal for studying paramagnetic centers in chromium-iron-oxomolybdenum materials. nih.gov Transition metals like chromium, iron, and molybdenum often possess unpaired d-electrons, giving rise to distinct EPR signals. The technique provides detailed information about the electronic environment of these metal centers. nih.gov

The analysis of an EPR spectrum can reveal:

Oxidation States: Different oxidation states of a metal can have different numbers of unpaired electrons, leading to characteristic EPR signals. For example, Cr(V) and Mo(V) are common paramagnetic states investigated by EPR. acs.orgnih.gov

Coordination Environment: The g-tensor and hyperfine coupling constants extracted from the spectrum are sensitive to the geometry and nature of the ligands surrounding the paramagnetic metal ion. nih.gov

Spin-Spin Interactions: Interactions between different paramagnetic centers can also be observed, providing information on their proximity.

In studies of molybdenum complexes modeling enzyme active sites, EPR has been crucial. For Mo(V) systems, density functional theory (DFT) calculations are often used to reproduce and interpret experimental g-tensors and hyperfine tensors. nih.gov For instance, Mo(V) systems with two terminal oxo ligands can exhibit large g-anisotropies. nih.gov Similarly, EPR has been used to study the formation of Cr(V) peroxo complexes. acs.org

Table 2: EPR Parameters for Selected Paramagnetic Species

Paramagnetic Ion System Type Key EPR Observables Significance
Mo(V) Molybdoenzyme models g-tensor, hyperfine tensors Reveals coordination environment and electronic structure. nih.gov
Cr(V) Peroxo complexes g-factor Confirms the presence and electronic state of Cr(V). acs.org
Mo(V) MoO₃ g-factor of 2.011 Indicates the presence of free electrons or reduced Mo centers. researchgate.net

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition, empirical formula, and chemical and electronic state of the elements within a material. spectroscopyeurope.com It is particularly valuable for analyzing the thin passive oxide layers that form on chromium-iron-molybdenum alloys. spectroscopyeurope.com

When a material is irradiated with X-rays, core-level electrons are ejected. The kinetic energy of these photoelectrons is measured, and their binding energy can be calculated. This binding energy is unique to each element and its specific oxidation state, providing a chemical fingerprint.

Key information derived from XPS analysis of Cr-Fe-Mo systems includes:

Elemental Composition: The presence and relative abundance of chromium, iron, molybdenum, and oxygen on the surface can be quantified.

Oxidation State Analysis: The high-resolution spectra of the Cr 2p, Fe 2p, and Mo 3d core levels can be deconvoluted to identify the different oxidation states present. For instance, chromium is often found as metallic Cr(0) and oxidized Cr(III) or Cr(VI). surfacesciencewestern.comthermofisher.com Iron can exist as Fe(0), Fe(II), and Fe(III). thermofisher.comnih.gov Molybdenum can exhibit various oxidation states, which are crucial for the protective nature of passive films. researchgate.net

Studies on stainless steels have shown that the passive layer is often enriched with Cr³⁺ ions. spectroscopyeurope.com The most stable oxidation state for chromium is typically +3, while iron is stable at +2 and +3. libretexts.orgmelscience.com Molybdenum's higher oxidation states (+4, +5, +6) are generally more stable than those of chromium. libretexts.org

Table 3: Typical Binding Energies (eV) for Cr, Fe, and Mo Species in XPS

Element Core Level Oxidation State Approximate Binding Energy (eV)
Chromium Cr 2p₃/₂ Cr(0) ~574
Chromium Cr 2p₃/₂ Cr(III) as Cr₂O₃ ~576-577
Chromium Cr 2p₃/₂ Cr(VI) as CrO₃ ~579-580
Iron Fe 2p₃/₂ Fe(0) ~707
Iron Fe 2p₃/₂ Fe(II) as FeO ~709-710
Iron Fe 2p₃/₂ Fe(III) as Fe₂O₃ ~711
Molybdenum Mo 3d₅/₂ Mo(0) ~228
Molybdenum Mo 3d₅/₂ Mo(IV) as MoO₂ ~229-230
Molybdenum Mo 3d₅/₂ Mo(VI) as MoO₃ ~232-233

Note: Binding energies can vary slightly depending on the chemical environment and instrument calibration.

Fourier Transform Infrared (FTIR) Spectroscopy for Vibrational Fingerprints

Fourier Transform Infrared (FTIR) spectroscopy probes the vibrational modes of molecules. libretexts.org When a molecule absorbs infrared radiation, it is excited to a higher vibrational state. wikipedia.org The specific frequencies of IR absorption are characteristic of the types of chemical bonds and the molecular structure, providing a "vibrational fingerprint."

In the context of chromium-iron-oxomolybdenum compounds, FTIR is used to identify:

Metal-Oxygen Bonds: The spectra are often dominated by strong absorptions corresponding to the stretching and bending vibrations of metal-oxygen (Cr-O, Fe-O, Mo-O) bonds. For example, bands in the 800–600 cm⁻¹ region can be attributed to Mo-O-Mo stretching vibrations. researchgate.net In α-Cr₂O₃, bands at 539 and 611 cm⁻¹ are associated with Cr-O stretching modes. researchgate.net

Functional Groups: The presence of other groups, such as hydroxides (O-H) or carbonates (C-O), can be identified by their characteristic absorption bands.

Structural Information: The position and shape of the metal-oxygen bands can provide clues about the coordination geometry and the connectivity of the metal-oxide polyhedra. For instance, in-situ ATR-FTIR has been used to study the sorption of molybdate (B1676688) species onto iron oxides, revealing information about the structure of the sorbed inner-sphere complexes. researchgate.net

The number of vibrational modes for a non-linear molecule is 3N-6, where N is the number of atoms. wikipedia.orglibretexts.org These complex vibrations can be resolved into simpler "normal modes." libretexts.org

Table 4: Characteristic FTIR Frequencies for Metal-Oxygen Bonds

Bond Vibrational Mode Typical Frequency Range (cm⁻¹)
Cr-O Stretching 400 - 700 researchgate.net
Fe-O Stretching 400 - 600
Mo=O (terminal) Stretching 900 - 1000
Mo-O-Mo (bridging) Stretching 600 - 850 researchgate.net

Raman Spectroscopy for Crystalline and Amorphous Phases

Raman spectroscopy is another vibrational spectroscopy technique that is complementary to FTIR. It relies on the inelastic scattering of monochromatic light, usually from a laser. The resulting frequency shifts correspond to the vibrational modes of the material. A key advantage of Raman spectroscopy is its sensitivity to both crystalline and amorphous phases and its ability to analyze samples in aqueous environments.

Applications in the study of Cr-Fe-Mo-O systems include:

Phase Identification: Different crystal structures (polymorphs) and amorphous forms of a compound will produce distinct Raman spectra. For example, the thermodynamically stable orthorhombic α-MoO₃ has 12 characteristic Raman peaks related to various vibrational modes. ramanlife.com This allows for the clear identification of specific oxide phases, such as Fe₃O₄, γ-Fe₂O₃, and various chromium oxides. researchgate.net

Distinguishing Crystalline and Amorphous States: Crystalline materials typically exhibit sharp, well-defined Raman peaks, while amorphous materials show broad, diffuse bands. universitywafer.com This is crucial for studying materials like amorphous Fe-Cr-Mo based alloys, where crystallization can affect properties like corrosion resistance. researchgate.net

Defect and Stoichiometry Analysis: Raman spectroscopy can be sensitive to defects and non-stoichiometry. In MoO₃₋ₓ, a linear correlation has been found between the intensity ratio of specific Raman bands (I₂₈₅/I₂₉₅) and the oxygen-to-metal ratio, allowing for the determination of oxygen stoichiometry. rsc.org

Compositional Analysis: In some systems, there is a correlation between the position of Raman peaks and the elemental composition. For chromites, a negative correlation exists between the chromium content and the position of the main Raman peaks. spectroscopyonline.com

Table 5: Characteristic Raman Peaks for Relevant Oxides

Compound Phase Key Raman Peak Positions (cm⁻¹)
α-Fe₂O₃ (Hematite) Crystalline ~225, 293, 412, 498, 613
Fe₃O₄ (Magnetite) Crystalline ~306, 538, 668
α-Cr₂O₃ Crystalline ~305, 350, 415, 552, 615
α-MoO₃ Crystalline ~117, 130, 285, 295, 667, 820, 996 ramanlife.comrsc.org

Diffraction and Scattering Methods for Crystalline Phase Analysis

While spectroscopy provides insights into local electronic and molecular structures, diffraction and scattering techniques are essential for determining the long-range crystalline order of chromium-iron-oxomolybdenum compounds. These methods rely on the coherent scattering of waves (X-rays, neutrons) by the ordered arrangement of atoms in a crystal lattice.

X-ray diffraction (XRD) is the most common technique for phase identification and crystal structure analysis. When a beam of monochromatic X-rays interacts with a crystalline sample, diffraction occurs at specific angles (2θ) that satisfy Bragg's Law (nλ = 2d sinθ). The resulting diffraction pattern is a unique fingerprint of the material's crystal structure.

XRD analysis of Cr-Fe-Mo systems can determine:

Phase Identification: By comparing the experimental diffraction pattern to databases like the Joint Committee on Powder Diffraction Standards (JCPDS), the crystalline phases present in a sample can be identified. researchgate.net This is used to distinguish between different oxides (e.g., Cr₂O₃, Fe₂O₃, MoO₃) and intermetallic phases. researchgate.net

Lattice Parameters: Precise measurement of the diffraction peak positions allows for the calculation of the unit cell dimensions. youtube.com

Crystallite Size and Strain: The broadening of diffraction peaks can be analyzed to estimate the average size of the crystalline domains and the amount of lattice strain.

Amorphous vs. Crystalline Content: The presence of a broad, diffuse halo in the diffraction pattern indicates an amorphous component, while sharp peaks signify crystalline material. mdpi.com This is critical for characterizing rapidly quenched alloys that may have a mixed amorphous-crystalline structure. mdpi.com

For example, XRD has been used to confirm the rhombohedral structure of α-Cr₂O₃ particles deposited on a molybdenum substrate and to identify the formation of borides like CrB and Mo₂B in steel surface layers. researchgate.netmdpi.com

X-ray Diffraction (XRD) for Bulk Phase Identification and Crystallinity

X-ray Diffraction (XRD) is a primary and non-destructive technique used to analyze the bulk phase composition and crystalline structure of materials. The technique operates on the principle of Bragg's Law, where constructive interference of monochromatic X-rays scattered by the periodic arrangement of atoms in a crystalline lattice produces a unique diffraction pattern. This pattern serves as a fingerprint for the crystalline phases present in the material.

In the analysis of chromium-iron-oxomolybdenum compounds, XRD is indispensable for identifying the specific crystalline phases that have formed. Depending on the synthesis conditions and stoichiometry, these materials can consist of a mixture of individual metal oxides (e.g., Cr₂O₃, MoO₂, MoO₃), mixed-metal oxides like iron molybdate (Fe₂(MoO₄)₃), or more complex ternary or quaternary oxide structures. rsc.org The XRD pattern reveals sharp Bragg peaks at specific angles (2θ) characteristic of these crystalline phases. lu.se The sharpness and intensity of the peaks provide information about the degree of crystallinity; well-defined, sharp peaks indicate a highly crystalline material, while broad humps suggest the presence of amorphous or nanocrystalline components.

For instance, studies on related iron molybdate systems have used XRD to track phase transformations during redox cycling, identifying the reduction of Fe₂(MoO₄)₃ and MoO₃ to FeMoO₄ and MoO₂ under specific conditions. rsc.org Similarly, for a chromium-iron-oxomolybdenum material, XRD would be crucial to confirm the formation of the desired target phase and to detect any secondary or unreacted precursor phases.

Interactive Table: Potential Crystalline Phases in Cr-Fe-Mo-O Systems Identifiable by XRD
Compound NameChemical FormulaCrystal System
Iron (III) MolybdateFe₂(MoO₄)₃Monoclinic
Iron (II) MolybdateFeMoO₄Monoclinic
Molybdenum TrioxideMoO₃Orthorhombic
Molybdenum DioxideMoO₂Monoclinic
Chromium (III) OxideCr₂O₃Rhombohedral
Iron (III) OxideFe₂O₃Rhombohedral

Selected Area Diffraction (SAD) in Electron Microscopy for Local Structure

Selected Area Diffraction (SAD), or Selected Area Electron Diffraction (SAED), is a powerful technique within a Transmission Electron Microscope (TEM) that provides crystallographic information from localized, micrometer- to nanometer-sized regions of a sample. wikipedia.org Unlike XRD, which averages information over a large bulk area, SAD allows for the analysis of individual nanoparticles, grains, or specific features within the material. wikipedia.org

This capability is particularly valuable for complex multiphase materials like chromium-iron-oxomolybdenum. By using a selected area aperture to isolate a specific region of the sample, an electron diffraction pattern can be generated from that area alone. wikipedia.org This pattern, consisting of spots for single crystals or rings for polycrystalline materials, can be indexed to determine the crystal structure, lattice parameters, and orientation of the selected region. wikipedia.orgresearchgate.net For example, if SEM or TEM imaging reveals nanoparticles of varying morphologies, SAD can be used to determine if these different morphologies correspond to different crystalline phases, providing a direct link between the microstructure and the crystal structure at a local level.

Microscopic and Elemental Mapping for Morphological and Compositional Insights

High-Resolution Transmission Electron Microscopy (HRTEM) for Nanostructure

High-Resolution Transmission Electron Microscopy (HRTEM) is an imaging mode that allows for the direct visualization of the atomic structure of materials. wikipedia.org It is a phase-contrast imaging technique capable of resolving individual columns of atoms, making it an essential tool for studying materials at the nanoscale. wikipedia.orginflibnet.ac.in

For chromium-iron-oxomolybdenum nanostructures, HRTEM provides unparalleled insight into their atomic arrangement. thermofisher.com Researchers can use HRTEM to:

Visualize Crystal Lattices: Directly image the periodic arrangement of atoms, allowing for the measurement of interplanar spacings (d-spacings). These measurements can be compared with XRD data to confirm the identity of crystalline phases.

Identify Defects: Observe crystal imperfections such as dislocations, stacking faults, vacancies, and grain boundaries. inflibnet.ac.inusm.my These defects can significantly influence the material's properties.

Analyze Interfaces: Examine the atomic structure of interfaces between different crystalline phases within a single nanoparticle or at the boundary between adjacent grains.

This atomic-level structural information is critical for understanding how the synthesis process influences the final nanostructure and, consequently, the material's performance. thermofisher.com

Scanning Electron Microscopy (SEM) for Surface Morphology

Scanning Electron Microscopy (SEM) is a widely used technique for characterizing the surface morphology and topography of materials. nih.gov An SEM scans a focused beam of electrons across a sample's surface, and detectors collect the secondary or backscattered electrons emitted from the surface to form an image. This provides information about particle size, shape, texture, and distribution. mdpi.com

In the context of chromium-iron-oxomolybdenum compounds, SEM analysis is crucial for understanding the material's macroscopic and microscopic morphology. For powdered samples, SEM images can reveal:

The shape and habit of the particles (e.g., spherical, rod-like, flakes). researchgate.net

The degree of particle agglomeration.

The surface texture and porosity.

For materials synthesized as thin films or coatings, SEM can be used to assess the film's uniformity, thickness, and surface features like cracks or grains. nih.govdtic.mil

Energy-Dispersive X-ray Spectroscopy (EDS) for Elemental Distribution

Energy-Dispersive X-ray Spectroscopy (EDS or EDX) is an analytical technique, often integrated with SEM or TEM, used for elemental analysis. wikipedia.orgcarleton.edu When the high-energy electron beam strikes the sample, it can eject core-shell electrons from the atoms. Electrons from higher energy shells then drop to fill the vacancies, releasing energy in the form of characteristic X-rays. libretexts.org The energy of these X-rays is unique to each element, allowing for the identification of the elements present in the sample. wikipedia.org

For a compound like chromium;iron;oxomolybdenum, EDS is essential for confirming the presence of all constituent elements (Cr, Fe, Mo, O). wikipedia.org Beyond simple identification, EDS can provide semi-quantitative compositional data and, crucially, can be used to create elemental maps. carleton.eduoregonstate.edu By scanning the electron beam across an area of the sample and collecting the EDS signal at each point, a map can be generated that shows the spatial distribution of each element. This mapping capability is vital to determine if the chromium, iron, and molybdenum are uniformly distributed throughout the material, or if they are segregated into different phases or regions.

Interactive Table: Example of Semi-Quantitative EDS Data for a Chromium-Iron-Oxomolybdenum Sample
ElementWeight %Atomic %
Oxygen (O)35.865.2
Chromium (Cr)15.28.5
Iron (Fe)16.38.5
Molybdenum (Mo)32.79.8
Totals 100.0 100.0

Thermal Analysis for Material Stability and Decomposition Pathways

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to study the physical and chemical changes that occur in a material as a function of temperature. TGA measures the change in mass of a sample as it is heated, while DSC measures the heat flow into or out of a sample.

These methods are critical for determining the thermal stability and decomposition behavior of chromium-iron-oxomolybdenum compounds. When heated in various atmospheres (e.g., inert, oxidizing, reducing), these complex oxides can undergo mass loss due to the release of oxygen or other volatile components, or they can undergo phase transformations. fraunhofer.de

Studies on related molybdenum oxides have shown distinct, multi-step decomposition pathways. For example, under an inert argon atmosphere, Mo₉O₂₆ is stable up to approximately 790 °C, after which it begins to decompose into Mo₄O₁₁ and MoO₃. mdpi.com The resulting Mo₄O₁₁ is stable to about 830 °C before it transforms into MoO₂ at higher temperatures. mdpi.com The presence of iron and chromium in the structure would be expected to influence these transition temperatures and potentially introduce different decomposition routes. TGA and DSC data are therefore essential for defining the operational temperature limits of these materials and for understanding their structural evolution at high temperatures.

Interactive Table: Reported Decomposition Temperatures for Related Molybdenum Oxides
CompoundAtmosphereTemperature (°C)Transformation Product(s)
Mo₉O₂₆Argon800 - 840Mo₄O₁₁ + MoO₃
Mo₄O₁₁Argon840 - 1000MoO₂ + MoO₃
Fe₂(MoO₄)₃Reducing (Methanol)up to 400FeMoO₄ + MoO₂

Data sourced from references rsc.orgmdpi.com.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a crucial technique for characterizing the thermal stability and decomposition of chromium-iron-oxomolybdenum materials. This method involves measuring the change in mass of a sample as a function of temperature or time in a controlled atmosphere. frontiersin.org The resulting data provides valuable insights into the material's composition, thermal degradation pathways, and the temperatures at which significant chemical reactions, such as oxidation or decomposition, occur.

Research on related metal complexes demonstrates the utility of TGA in elucidating their structural and thermal properties. For instance, studies on chromium(III), iron(II), and iron(III) complexes have shown that thermal degradation often occurs in distinct stages. researchgate.net The initial stage typically involves the loss of uncoordinated lattice water at temperatures between 50 and 100°C. A subsequent stage, occurring from 100 to 200°C, corresponds to the removal of coordinated water molecules from the metal complexes. researchgate.net

In the context of iron-chromium-containing materials like metallurgical-grade chromite, TGA can be employed to determine the content of specific oxidation states. By monitoring the mass gain under oxidizing conditions, it is possible to quantify the amount of ferrous iron (Fe²⁺) based on its oxidation to ferric iron (Fe³⁺). mdpi.com For example, a TGA-based method determined the mean ferrous ratio in a chromite sample to be 75.205%, a value only slightly lower than the 76% determined by Mössbauer spectroscopy, demonstrating the method's accuracy. mdpi.com

Similarly, TGA has been used to study the decomposition and oxidation of molybdenum compounds. The thermal decomposition of a molybdenum trioxide precursor was found to occur in five distinct stages, involving various ammonium (B1175870) molybdate intermediates before forming the final α-MoO₃ product. mdpi.com TGA, coupled with techniques like differential scanning calorimetry (DSC), can also determine the kinetic parameters of these chemical reactions. fraunhofer.de

Table 1: Thermal Decomposition Stages of Metal Complexes from TGA Data

ComplexTemperature Range (°C)Mass Loss Event
Cr(III), Fe(II), Fe(III) Complexes50 - 100 °CLoss of uncoordinated lattice water researchgate.net
Cr(III), Fe(II), Fe(III) Complexes100 - 200 °CRemoval of coordinated water molecules researchgate.net
Chromite Ore (Oxidation)~600 - 1100 °CMass gain due to oxidation of Fe²⁺ to Fe³⁺ mdpi.com
Molybdenum Trioxide Precursor~132 - 392 °CMulti-stage decomposition involving intermediates like (NH₄)₈Mo₁₀O₃₄ and h-MoO₃ mdpi.com

Advanced Analytical Methods for Composition and Redox Properties

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Elemental Quantification

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive and powerful analytical technique for determining the elemental composition of materials, including those containing chromium, iron, and molybdenum. thermofisher.comnih.gov The method uses an inductively coupled plasma to ionize the sample, and a mass spectrometer then separates and quantifies the ions. thermofisher.comukm.my This allows for the detection of most elements of the periodic table at concentrations ranging from milligrams to nanograms per liter. thermofisher.com

ICP-MS is particularly advantageous for its ability to perform fast, multi-element analysis with extremely low detection limits, often at the ng/L (parts-per-trillion) level. icpms.cz Its high sensitivity and selectivity make it a superior choice compared to other techniques like inductively coupled plasma-atomic emission spectrometry (ICP-AES) or graphite furnace-atomic absorption spectrometry (GF-AAS), especially for trace-level analysis. icpms.cz A key feature of modern ICP-MS systems is the use of collision/reaction cells to effectively remove polyatomic interferences, which can otherwise bias results for elements like chromium. icpms.czspectroscopyonline.com For example, using hydrogen as a reaction gas can eliminate the argon-carbide interference on the ⁵²Cr signal, allowing for more accurate analysis. spectroscopyonline.com

The accuracy and precision of ICP-MS have been validated in numerous studies. In the analysis of infant formulas, ICP-MS demonstrated excellent recovery rates for chromium (98.4%), molybdenum (98.7%), and selenium (99.1%), far surpassing the performance of ICP-OES. nih.gov The method's reliability is further established through the use of external calibration curves, where the linear relationship between signal intensity and concentration can span over 8 to 12 orders of magnitude. nih.gov

Table 2: Performance of ICP-MS for Elemental Quantification in Nutritional Products

ElementMethodRecovery (%)Limit of Detection (LOD)Limit of Quantification (LOQ)
Chromium (Cr)ICP-MS98.4% nih.gov0.00006 - 0.0584 mg/kg researchgate.netN/A
Molybdenum (Mo)ICP-MS98.7% nih.gov0.00006 - 0.0584 mg/kg researchgate.netN/A
Selenium (Se)ICP-MS99.1% nih.gov0.00006 - 0.0584 mg/kg researchgate.netN/A
Chromium (Cr)ICP-OES0% nih.govN/AN/A
Molybdenum (Mo)ICP-OES109.4% nih.govN/AN/A
Selenium (Se)ICP-OES40.9% nih.govN/AN/A

Electrochemical Methods for Redox Behavior

Electrochemical methods are indispensable for studying the redox properties of chromium-iron-oxomolybdenum structures. Among these, cyclic voltammetry (CV) is a versatile and widely used technique to investigate the electrochemical behavior of a substance in solution or adsorbed onto an electrode. wikipedia.orgossila.com CV involves linearly scanning the potential of a working electrode and measuring the resulting current. wikipedia.orgossila.com The potential is swept in a forward and reverse direction, and the resulting plot of current versus potential, known as a cyclic voltammogram, provides critical information about the thermodynamics and kinetics of redox processes. ossila.commdpi.com

The voltammogram reveals the potentials at which oxidation and reduction reactions occur. ossila.com For systems containing iron and chromium, CV can be used to characterize the Fe²⁺/Fe³⁺ and Cr²⁺/Cr³⁺ redox couples, which are fundamental to applications like redox flow batteries. researchgate.net The standard electrode potential for the Fe²⁺/Fe³⁺ couple is +0.77 V, while for the Cr²⁺/Cr³⁺ couple it is -0.41 V (vs. SHE). researchgate.net These distinct potentials allow for their individual redox behaviors to be studied.

In the electrochemical oxidation of metallic chromium in an alkaline solution, CV studies have shown that Cr(0) and Cr(OH)₃ can be sequentially oxidized to form chromate (Cr(VI)). xmu.edu.cn The process is highly dependent on the electrode potential and the concentration of the electrolyte. xmu.edu.cn Similarly, the addition of a mild reducing agent like iron(II) ions to a molybdate solution produces a distinct color change to "molybdenum blue," indicating a change in the oxidation state of molybdenum to a value between +5 and +6. rsc.org Electrochemical techniques can precisely quantify the potentials and kinetics associated with such electron transfer reactions.

Table 3: Standard Redox Potentials of Relevant Iron and Chromium Couples

Redox CoupleStandard Potential (E⁰ vs. SHE)Reaction
Fe³⁺ / Fe²⁺+0.77 V researchgate.netFe³⁺ + e⁻ ⇌ Fe²⁺
Cr³⁺ / Cr²⁺-0.41 V researchgate.netCr³⁺ + e⁻ ⇌ Cr²⁺

Theoretical and Computational Studies of Chromium Iron Oxomolybdenum Systems

Electronic Structure Calculations (e.g., Density Functional Theory) for Bonding and Stability

In related systems, computational approaches combining classical molecular dynamics (MD) simulations with molecular orbital (MO) calculations using methods like the DV-Xα method have been proposed to analyze the electronic structures of luminescent center ions such as Cr³⁺ and Fe³⁺ in host materials mdpi.com. The electronic configurations of the constituent elements, chromium ([Ar] 3d⁵ 4s¹), iron ([Ar] 3d⁶ 4s²), and molybdenum ([Kr] 4d⁵ 5s¹), dictate the magnetic and redox properties of the resulting mixed-metal oxide quora.comlibretexts.org. The stability of half-filled d-orbitals in Cr and Mo contributes significantly to the electronic behavior of their compounds quora.comlibretexts.org.

DFT has been effectively used to model isolated metal sites, like chromium oxide species, on amorphous supports such as silica (B1680970) researchgate.net. These periodic DFT models allow for the investigation of the geometry, energetics, and the effect of hydration on the stability of different oxo-species researchgate.net. For a chromium-iron-oxomolybdenum system, similar computational strategies would be employed to determine the most stable isomeric forms, calculate bond energies, and predict spectroscopic properties.

Table 1: Representative Data from DFT Calculations on Related Metal Oxide Systems

SystemComputational MethodKey Findings
Cr/SiO₂Periodic DFTMono-oxo and dioxo chromium species are more stable than species with Cr-OH groups researchgate.net.
Fe-Cr AlloyDFT-based Interatomic PotentialPreferential segregation of Cr to the topmost surface layer is predicted arxiv.org.
Iron Oxide on Coronene (B32277)DFT (B3PW91/6-311G(d,p))Strong chemisorption is observed, with significant charge transfer from coronene to the metal atom semanticscholar.org.

Molecular Dynamics Simulations of Polyoxometalate Self-Assembly

The formation of complex polyoxometalates from simpler building blocks in solution is a dynamic process governed by a multitude of factors. Molecular dynamics (MD) simulations offer a powerful tool to study the atomistic pathways of the self-assembly of POMs, including those containing chromium, iron, and molybdenum.

MD simulations can be used to model the aggregation of precursor ions in solution, the condensation reactions leading to the formation of the polyanionic framework, and the role of counter-ions in stabilizing the final structure. Reactive force fields (ReaxFF) in MD simulations have been successfully used to study the morphological transformation of metal-organic frameworks containing iron and chromium upon thermal treatment researchgate.net. A similar approach could be applied to understand the initial stages of chromium-iron-oxomolybdenum POM formation from precursor salts in solution.

Modeling of Redox Potentials and Electron Transfer Mechanisms in POMs

The ability of polyoxometalates to undergo reversible multi-electron redox reactions is central to their application in catalysis and energy storage. Theoretical modeling is instrumental in predicting and understanding the redox potentials and the mechanisms of electron transfer in these complex systems.

For a mixed-metal POM containing chromium, iron, and molybdenum, the redox behavior would be complex due to the multiple accessible oxidation states of each metal. Theoretical models can help to identify which metal centers are the primary sites of reduction or oxidation. For instance, in Keggin-type POMs, the lowest unoccupied molecular orbitals (LUMOs), which accept the electrons upon reduction, can be characterized computationally nih.gov. The small on-site repulsion in the LUMOs of some POMs is a key factor that facilitates multi-electron transfer nih.gov. The P-cluster in nitrogenase, an iron-sulfur cluster, is known to mediate electron transfer between an Fe-S cluster and the FeMo-co active site, highlighting the importance of such clusters in biological electron transfer chains researchgate.net.

Table 2: Theoretical Approaches to Modeling Redox Potentials in POMs

MethodKey AspectsApplication
DFT with Implicit SolvationCalculates redox free energy using a thermodynamic cycle and a continuum solvent model researchgate.netmdpi.com.Estimation of redox potentials for various POMs.
QM/MM Molecular DynamicsCombines a quantum mechanical description of the POM with a classical description of the solvent researchgate.net.Provides insights into solute-solvent interactions and their effect on redox potentials.
Thermodynamic Integration (TI)Calculates the free energy difference between the oxidized and reduced states through a series of intermediate steps researchgate.net.Used with explicit solvent models to improve the accuracy of calculated redox potentials.

Computational Investigations of Surface Interactions and Adsorption Phenomena

The interaction of chromium-iron-oxomolybdenum systems with other molecules and surfaces is critical for their application in heterogeneous catalysis and as adsorbents. Computational studies can provide a molecular-level understanding of these surface phenomena.

DFT calculations are widely used to investigate the adsorption of molecules on the surfaces of metal oxides. For example, the adsorption of hexavalent chromium on iron oxide magnetic nanoparticles has been studied, with the surface charge of the nanoparticles playing a crucial role in the adsorption capacity mdpi.com. The adsorption mechanism can be elucidated through both experimental and computational approaches, revealing contributions from electrostatic interactions and chemical adsorption nih.gov.

In the context of a chromium-iron-oxomolybdenum oxide surface, computational models could be used to:

Identify the most stable surface terminations.

Determine the preferred adsorption sites for various molecules.

Calculate adsorption energies to predict the strength of interaction.

Analyze the electronic changes in both the surface and the adsorbate upon interaction.

MD simulations with reactive force fields have been employed to study the initial oxidation processes on ferritic Fe-Cr alloy surfaces, revealing that Cr atoms are more readily oxidized than Fe atoms nih.govrsc.org. Such simulations could be extended to ternary oxide systems to understand their behavior in different reactive environments.

Theoretical Reaction Mechanism Pathways and Energy Profiles

Understanding the detailed mechanism of chemical reactions catalyzed by chromium-iron-oxomolybdenum systems is a primary goal of theoretical studies. By mapping out the potential energy surface for a given reaction, computational chemistry can identify reaction intermediates, transition states, and determine the activation energies for each elementary step.

DFT calculations are the workhorse for investigating reaction mechanisms on catalyst surfaces. For instance, in the context of CO₂ reduction, DFT can be used to calculate the binding energies of intermediates and determine the rate-determining step, thereby guiding the design of more efficient catalysts researchgate.netunt.edu. In the selective oxidation of methanol (B129727) to formaldehyde (B43269) over iron molybdate (B1676688) catalysts, the reaction mechanism has been probed using a combination of experimental and theoretical techniques dtu.dknih.govlehigh.edu.

For a hypothetical catalytic cycle involving a chromium-iron-oxomolybdenum active site, theoretical investigations would involve:

Reactant Adsorption: Calculating the geometry and energy of reactant adsorption on the catalyst surface.

Bond Activation: Modeling the breaking of chemical bonds in the reactant molecules.

Intermediate Formation and Transformation: Identifying and characterizing the structure and stability of all intermediate species.

Product Desorption: Calculating the energy required for the release of product molecules from the catalyst surface.

By constructing a complete energy profile for the reaction pathway, the rate-limiting step can be identified, and the factors that control the catalyst's activity and selectivity can be understood.

Catalytic Applications of Chromium Iron Oxomolybdenum Compounds

Oxidative Catalysis

Chromium-iron-oxomolybdenum compounds are highly effective catalysts in a range of oxidative processes. Their performance stems from the synergistic interplay between the constituent metals, which allows for controlled oxygen transfer and high selectivity towards desired products.

The selective oxidation of methanol (B129727) to formaldehyde (B43269) is a cornerstone of the chemical industry, and Cr-Fe-Mo oxide catalysts are instrumental in this process. The most common catalyst system is a multicomponent oxide that includes bulk iron(III) molybdate (B1676688) (Fe₂(MoO₄)₃) and an excess of molybdenum trioxide (MoO₃). researchgate.net This formulation is recognized for its high formaldehyde yield and extended catalyst lifetime. nih.gov The process is a standard, energy-efficient method for formaldehyde production. mdpi.com

The reaction mechanism over these catalysts is complex. It is proposed that molybdenum oxide facilitates the dissociation of molecular oxygen into atomic oxygen, while iron(III) molybdate utilizes this atomic oxygen to oxidize methanol to formaldehyde. cardiff.ac.uk This synergistic effect between the different oxide phases is crucial for the catalyst's performance. The presence of Fe-O-Mo linkages is considered a key feature for an effective iron(III) molybdate catalyst. researchgate.net

Research has shown that catalysts with a core-shell structure, where a layer of Fe₂(MoO₄)₃ is surrounded by an amorphous layer of MoO₃, are particularly effective. dtu.dk The catalytic performance is a cooperative effect between the high selectivity of MoO₃ and the high activity of Fe₂(MoO₄)₃. dtu.dk

Table 1: Performance of a Commercial Iron-Molybdate Catalyst in Methanol Oxidation

Temperature (°C) Temperature (K) Methanol Conversion (%) Formaldehyde Selectivity (%)
200 473 - -
250 523 - -
300 573 59.7 82.3
350 623 - -

Data compiled from research on iron(III) molybdate catalysts prepared by co-precipitation and filtration, showing performance comparable to commercial catalysts. researchgate.netcore.ac.uk

In the Fe-Mo oxide catalyst system for methanol oxidation, chromium is often incorporated as a promoter to enhance stability and selectivity. researchgate.net The addition of small amounts of chromium can significantly influence the catalyst's performance. Chromium oxide acts as a structural stabilizer, preventing the over-reduction of iron oxide and inhibiting sintering, which in turn increases the surface area and the number of active sites. mdpi.com

The presence of chromium helps to maintain the structural integrity of the catalyst under reaction conditions, leading to a longer catalyst lifetime. This is particularly important in industrial applications where catalysts are subjected to harsh conditions for extended periods. The enhanced stability provided by chromium is attributed to the formation of a solid solution with the iron oxide lattice. mdpi.com Studies on precipitated iron-chromium-molybdenum oxide catalysts have demonstrated commensurable activity and selectivity with industrial Fe₂(MoO₄)₃-MoO₃ catalysts, along with enhanced stability.

The molar ratio of molybdenum to iron (Mo/Fe) is a critical parameter that dictates the catalytic performance of Fe-Mo oxide catalysts in methanol oxidation. To achieve high catalytic activity and selectivity for formaldehyde, the Mo/Fe ratio should generally be greater than 1.5. mdpi.com Industrial catalysts typically use a Mo/Fe ratio above 2.0 to compensate for the loss of molybdenum during the reaction, which can otherwise lead to the formation of less selective iron oxide phases. nih.gov

An excess of molybdenum is crucial for regenerating the active sites of the catalyst. mdpi.com The structure of the catalyst evolves with the Mo/Fe ratio. At lower ratios, a core of iron oxide is surrounded by a layer of iron molybdate and an amorphous layer of molybdenum oxide. As the ratio increases, the iron oxide core diminishes, and at a ratio of 1.5, it disappears, leaving only iron molybdate with an amorphous molybdenum oxide layer on top. dtu.dk

Table 2: Effect of Mo/Fe Ratio on Methanol Oxidation

Mo/Fe Ratio Methanol Conversion (%) Formaldehyde Selectivity (%) Key Byproducts
< 1.5 Lower Lower CO, CO₂
> 1.5 High High Minimal
~2.2 ~90 > 90 -

This table summarizes general trends observed in the literature regarding the impact of the Mo/Fe ratio on catalyst performance. mdpi.comcardiff.ac.uk

Polyoxometalates (POMs) are a class of molecular metal oxides that have shown considerable catalytic performance in the selective oxidation of various organic compounds, including aldehydes. nih.gov While specific research on POMs containing a combination of chromium, iron, and molybdenum for aldehyde oxidation is not extensively detailed, the individual catalytic activities of these metals within POM structures are well-documented.

Molybdenum-based POMs are known to be effective catalysts for the selective oxidation of aldehydes to carboxylic acids under mild conditions, often using environmentally friendly oxidants like molecular oxygen. medjchem.com Chromium-containing POMs have also been utilized as heterogeneous catalysts for the oxidation of alcohols to carboxylic acids, a process that proceeds through an aldehyde intermediate. researchgate.net Iron- and chromium-based metal-organic frameworks, which share some structural similarities with POMs, have demonstrated excellent conversion and selectivity in the transfer hydrogenation of aldehydes. rsc.org

The catalytic activity of these systems is often attributed to the redox properties of the metal centers and the ability of the POM framework to facilitate electron transfer. The combination of chromium, iron, and molybdenum in a single polyoxometalate structure could potentially lead to synergistic effects, enhancing both activity and selectivity in aldehyde oxidation reactions.

Dehydrogenation Catalysis

Chromium-iron-oxomolybdenum compounds also find application in dehydrogenation catalysis, a critical process for the production of olefins from alkanes.

Chromium-molybdenum promoted iron oxide catalysts are utilized in the oxidative dehydrogenation (ODH) of alkanes. The addition of chromium and molybdenum to iron oxide catalysts can enhance their activity and selectivity for the formation of olefins. researchgate.net Chromium-based catalysts are particularly noted for their performance in the ODH of light alkanes using CO₂ as a soft oxidant. oup.com

In these catalytic systems, chromium plays a key role in the dehydrogenation reaction, while molybdenum can contribute to the stability and redox properties of the catalyst. The combination of these metals with iron oxide can lead to a catalyst with improved resistance to deactivation and higher yields of the desired olefin products. For instance, the addition of chromium to iron-based catalysts has been shown to enhance the reducibility of the catalyst, which is beneficial for the catalytic cycle. The specific performance of these catalysts is highly dependent on the composition and preparation method.

CO2 Methanation with Chromium, Iron, and Molybdenum Promoters

The catalytic conversion of carbon dioxide (CO2) into methane (B114726) (CH4), known as CO2 methanation, is a key process for CO2 utilization and the production of synthetic natural gas. The development of efficient and stable catalysts is crucial for this process. While noble metals like ruthenium show high activity, catalysts based on non-precious metals such as iron and nickel are more economically viable for large-scale applications. The performance of these catalysts can be significantly enhanced by the addition of promoters, including chromium, iron, and molybdenum, which improve activity, selectivity, and stability.

Iron-molybdenum catalysts have been investigated for CO2 hydrogenation, a reaction closely related to methanation. sciengine.com During the reaction, these catalysts can form an iron(II) molybdate structure, with partial reduction of molybdenum and carbidization of iron. sciengine.com The addition of molybdenum to nickel-based catalysts has been shown to enhance their efficiency and durability for CO2 methanation, preventing deactivation through sintering or carbon deposition. researchgate.net

Iron itself is an active component in CO2 hydrogenation. The synergistic effect of combining iron with other promoters has been a subject of study to optimize catalyst performance. For instance, the combination of iron and manganese as promoters for Ni-Al catalysts has been shown to increase both activity and thermal stability in CO2 methanation. rsc.org In CO2 hydrogenation to higher hydrocarbons, the addition of promoters like potassium to iron-based catalysts increases the catalyst's affinity for adsorbed species, while co-promoters like cobalt facilitate the dissociation of hydrogen. rsc.org

Chromium is often used as a structural promoter in iron-based catalysts, for example, in high-temperature water-gas shift (WGS) catalysts. nih.govtue.nl It enhances thermal stability and prevents the over-reduction of the active iron oxide phase. nih.gov In chromium-doped iron oxide catalysts, chromium is incorporated into the magnetite (Fe3O4) structure, which helps to stabilize it. tue.nl While direct studies on trimetallic chromium-iron-oxomolybdenum catalysts for CO2 methanation are not extensively detailed in the reviewed literature, the individual roles of these components suggest a potential synergistic effect. A hypothetical catalyst combining these elements would leverage iron as the primary active phase for CO2 hydrogenation, molybdenum to enhance durability and potentially modify the reaction mechanism, and chromium to provide crucial structural stability to the iron-based components under reaction conditions.

The table below summarizes the catalytic performance of various promoted iron and molybdenum-based catalysts in CO2 hydrogenation and methanation reactions, illustrating the impact of different promoters on conversion and selectivity.

Catalyst SystemReactionKey FindingsReference
Iron-Molybdenum with Alkali PromotersCO2 HydrogenationCatalyst forms Fe(II) molybdate, with partial Mo reduction and Fe carbidization. Promoter electronegativity affects conversion and selectivity. sciengine.com
Molybdenum-promoted NickelCO2 MethanationMo enhances catalyst efficiency and durability, preventing sintering and carbon deposition. researchgate.net
Fe and Mn promoted Ni-AlCO2 MethanationSynergistic effect of Fe and Mn promoters increases both catalytic activity and thermostability. rsc.org
Chromium-doped Iron OxideWater-Gas ShiftCr acts as a structural stabilizer, preventing over-reduction of the active magnetite phase. nih.govtue.nl
K-promoted Fe-CoCO2 Hydrogenation to HydrocarbonsK increases affinity for adsorbates; Co facilitates H2 dissociation, improving selectivity to C5+ hydrocarbons. rsc.org

Mechanism and Kinetics of Catalytic Reactions

Understanding the reaction mechanism and kinetics is fundamental to optimizing catalyst design and process conditions. For chromium-iron-oxomolybdenum compounds, particularly in oxidation reactions, several key concepts describe their catalytic behavior.

Mars-van Krevelen Redox Mechanism in Oxidative Dehydrogenation

The Mars-van Krevelen (MvK) mechanism is a widely accepted model for describing catalytic oxidation reactions on metal oxide surfaces. This mechanism involves a redox cycle where the reactant is oxidized by lattice oxygen from the catalyst, leading to a reduced catalyst state. The reduced catalyst is then re-oxidized by a gaseous oxidant, completing the catalytic cycle.

The process can be summarized in two main steps:

Catalyst Reduction: The hydrocarbon substrate (R-H) reacts with the oxidized catalyst ([CatO]), abstracting a lattice oxygen atom to form the product (R) and water, leaving an oxygen vacancy and a reduced catalyst site ([Cat]).

R-H + [CatO] → R + H2O + [Cat]

Catalyst Re-oxidation: The reduced catalyst site is re-oxidized by gaseous oxygen (O2), replenishing the lattice oxygen.

[Cat] + ½ O2 → [CatO]

This mechanism has been proposed for the oxidative dehydrogenation (ODH) of alkanes over various mixed metal oxide catalysts, including systems containing iron and molybdenum. nih.govresearchgate.net In the case of iron(III) molybdate (Fe2(MoO4)3) used in the ODH of propane (B168953), the reaction proceeds via the MvK mechanism where lattice oxygen participates in the reaction. nih.gov Similarly, CO hydrogenation on iron carbide surfaces has been described with a Mars-van Krevelen-like mechanism, where hydrogenation of the surface liberates iron sites for CO adsorption and dissociation. researchgate.net

Identification of Rate-Determining Steps and Reaction Intermediates

In the oxidative dehydrogenation of propane over an iron(III) molybdate catalyst, the abstraction of a hydrogen atom from a C-H bond of the propane molecule is considered the rate-determining step. nih.gov This initial activation of the alkane is a critical and energetically demanding step.

Operando and transient spectroscopic studies have identified key intermediates and active sites on the catalyst surface. nih.govresearchgate.net

Active Sites: Terminal molybdenum-oxo (Mo=O) groups on the molybdenum-rich surface of the catalyst are identified as the active sites responsible for the initial hydrogen abstraction. nih.gov

Reaction Intermediates: After the initial hydrogen abstraction, the hydrocarbon fragment proceeds through further reaction steps. In the related ODH of methanol, methoxy (B1213986) species formed from the hydroxyl group of methanol are identified as key intermediates in the formation of formaldehyde. dtu.dk During the reaction, the catalyst undergoes dynamic changes, with the formation of reduced molybdenum species (Mo4+/5+) and reduced catalyst phases like FeMoO4. nih.govrsc.org

The proposed mechanism for propane ODH over Fe2(MoO4)3 involves the following key events:

Hydrogen atom abstraction from propane by a surface Mo=O group. nih.govresearchgate.net

Transfer of the hydrogen to a lattice oxygen, leading to the formation of water and an oxygen vacancy. researchgate.net

Reduction of the catalyst surface, facilitating the formation of FeMoO4. researchgate.net

Replenishment of the oxygen vacancy by oxygen diffusion from the bulk catalyst. researchgate.net

Adsorption and Desorption Dynamics on Catalyst Surfaces

The interaction of reactant and product molecules with the catalyst surface is a critical aspect of heterogeneous catalysis. This involves the adsorption of reactants onto active sites, surface diffusion, reaction, and the desorption of products.

In the context of chromium-iron-oxomolybdenum catalysts, the surface dynamics are complex. For CO2 hydrogenation over iron-molybdenum catalysts, the adsorption and activation of CO2 are key steps. Temperature-programmed desorption studies show that the addition of alkali metal promoters can significantly influence CO2 adsorption properties. sciengine.com

For oxidative dehydrogenation reactions, the process begins with the adsorption of the alkane onto the catalyst surface. The strength of this interaction can influence the subsequent activation of the C-H bond. Following the surface reaction, the desired product (e.g., an alkene) and byproducts (e.g., water, COx) must desorb from the surface to free up the active sites for the next catalytic cycle. Strong adsorption of products can lead to catalyst deactivation through site blocking or further unwanted reactions.

Kinetic Isotope Effect Studies

The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms, particularly for identifying the rate-determining step. It involves comparing the reaction rates of a molecule with its isotopically substituted counterpart (e.g., replacing hydrogen with deuterium). A significant primary KIE (typically kH/kD > 2) is observed when the C-H bond (or O-H, N-H, etc.) is broken in the rate-determining step of the reaction.

This technique has been effectively used to study oxidation reactions catalyzed by chromium compounds. For example, in the chromic acid oxidation of secondary alcohols, a significant KIE is observed when a deuterium (B1214612) atom is substituted at the carbon bearing the hydroxyl group. acs.orgacs.orgresearchgate.net This finding provides strong evidence that the C-H bond cleavage is part of the rate-determining step. acs.orgresearchgate.net Studies on the chromium(VI) oxidation of bicyclic alcohols using their monodeutero analogues also show a KIE, supporting a mechanism where the C-H bond is broken in the slow step. rsc.org

Catalyst Stability, Deactivation, and Regeneration

The long-term stability of a catalyst is a critical factor for its industrial application. Catalytic deactivation, the loss of activity and/or selectivity over time, can occur through various mechanisms, including coking, poisoning, active phase loss, and sintering. Understanding these mechanisms is essential for developing robust catalysts and effective regeneration strategies.

Catalyst Stability: The addition of promoters can significantly enhance catalyst stability. Chromium, in particular, is known to improve the thermal stability of iron-based catalysts. nih.gov In iron-oxide catalysts for the water-gas shift reaction, chromium doping limits the formation of Fe2+, resulting in a more stable, partially oxidized magnetite structure that resists over-reduction. nih.govtue.nl

Deactivation Mechanisms:

Coking: The deposition of carbonaceous materials (coke) on the catalyst surface is a common cause of deactivation, especially in hydrocarbon processing reactions like dehydrogenation. researchtrends.net Coke can block active sites and pores, leading to a loss of activity. Iron-chromia catalysts used in the oxidative dehydrogenation of propane are known to deactivate via coking. researchtrends.net

Loss of Active Phase: For catalysts containing molybdenum oxides, a primary deactivation pathway, particularly in the presence of methanol or water at high temperatures, is the sublimation of the active molybdenum phase. tu-darmstadt.de Volatile molybdenum-containing species can form and leave the catalyst bed, resulting in a loss of molybdenum and a decrease in activity. tu-darmstadt.de This has been observed in iron molybdate catalysts used for both methanol and ethanol (B145695) ODH. tu-darmstadt.de

Sintering: At high reaction temperatures, catalyst particles can agglomerate, leading to a decrease in the active surface area and, consequently, a loss of activity. This thermal degradation is a concern for many high-temperature catalytic processes. mdpi.com

Regeneration: Deactivated catalysts can often be regenerated to restore their activity. The appropriate regeneration method depends on the cause of deactivation.

Coke Removal: For deactivation caused by coking, the most common regeneration method is to burn off the carbon deposits in a controlled manner using an oxygen-containing gas stream at elevated temperatures. researchtrends.netgoogle.com For iron-chromia catalysts, oxidative regeneration has been shown to restore the majority of the initial activity. researchtrends.net

Re-oxidation: For catalysts that are reduced or undergo phase changes during the reaction, regeneration can be achieved by re-oxidation. In the case of iron molybdate catalysts that lose molybdenum, complete regeneration back to the initial state may require high-temperature oxidative treatment to reform the active phases. rsc.org However, this can be challenging as the volatilization of molybdenum can lead to permanent changes in the catalyst composition. rsc.org

The table below provides a summary of common deactivation mechanisms and regeneration strategies for catalysts containing chromium, iron, and molybdenum components.

Catalyst SystemDeactivation MechanismRegeneration StrategyReference
Iron MolybdateLoss of molybdenum via sublimation of volatile Mo species.High-temperature (e.g., 500 °C) oxidative treatment to reform active phases. rsc.orgtu-darmstadt.de
Chromia/Iron-ChromiaCoking (carbonaceous deposits).Oxidative treatment (burning off coke with an O2-containing gas). researchtrends.net
Iron-based (general)Sintering (thermal degradation), Phase transformation (e.g., carbide to oxide).Controlled oxidation-reduction cycles. mdpi.comresearchgate.net

Resistance to Reduction and Structural Changes Under Reaction Conditions

Chromium-iron-oxomolybdenum catalysts exhibit a notable resistance to reduction and detrimental structural changes during catalytic processes, such as the selective oxidation of methanol to formaldehyde. The incorporation of chromium into the iron molybdate structure is a key factor in this stability. Chromium helps to prevent the over-reduction of the active phase and limits the formation of undesirable iron species during activation and reaction nih.govtue.nl.

Under reducing conditions, such as exposure to methanol at elevated temperatures (up to 400 °C), standard iron molybdate catalysts can undergo phase transformations, leading to the formation of MoO₂ and FeMoO₄ rsc.org. However, the presence of chromium in the lattice helps to stabilize the catalytically active phases. Mössbauer spectroscopy studies have indicated that chromium is incorporated into the octahedral sites of the magnetite-like structure of the active catalyst tue.nl. This incorporation appears to hinder the reduction of Fe³⁺ to Fe²⁺, thus maintaining the structural integrity and catalytic function of the material tue.nl.

Furthermore, chromium doping has been shown to increase the resistance of the catalyst to thermal agglomeration during the initial calcination step of its preparation nih.gov. This results in a more stable catalyst structure with a higher surface area, which is crucial for maintaining high catalytic activity over extended periods.

Catalyst CompositionObserved Structural Changes under Reducing ConditionsKey Stabilizing Factor
Iron MolybdateReduction of Fe₂(MoO₄)₃ and MoO₃ to FeMoO₄ and MoO₂N/A
Chromium-Doped Iron MolybdateIncreased resistance to reduction; stabilization of the active phaseIncorporation of Cr³⁺ into the catalyst lattice

Deactivation Pathways (e.g., Mo volatilization, surface enrichment)

Despite their inherent stability, chromium-iron-oxomolybdenum catalysts are susceptible to deactivation over time. The primary deactivation mechanism for iron molybdate-based catalysts is the volatilization of molybdenum species dtu.dkdtu.dkresearchgate.net. Under reaction conditions, particularly in the presence of methanol, volatile molybdenum-containing compounds can form, leading to a gradual depletion of molybdenum from the catalyst dtu.dkrsc.orgresearchgate.net.

This loss of molybdenum disrupts the optimal Mo/Fe atomic ratio, which is crucial for the catalyst's activity and selectivity. Initially, the excess MoO₃ present in the catalyst volatilizes dtu.dkrsc.org. Subsequently, molybdenum can also be leached from the iron molybdate phase, Fe₂(MoO₄)₃, leading to the formation of iron-rich phases such as FeMoO₄ and eventually Fe₂O₃ dtu.dkrsc.org. This process is often accompanied by a segregation of components, where the surface may become enriched with molybdenum oxide species to compensate for the bulk loss, a phenomenon that has been observed in various bulk mixed oxide catalysts lehigh.edu.

The rate of molybdenum volatilization is influenced by reaction conditions. It has been shown to be enhanced by increasing methanol concentration and operating temperature dtu.dk. Interestingly, the presence of water in the feed can inhibit the rate of molybdenum loss dtu.dk.

Deactivation PathwayDescriptionContributing Factors
Molybdenum VolatilizationLoss of molybdenum from the catalyst in the form of volatile species.High temperature, presence of methanol.
Surface Enrichment/SegregationMigration of molybdenum species from the bulk to the surface.Response to molybdenum loss from the surface.
Phase TransformationFormation of iron-rich phases (FeMoO₄, Fe₂O₃) due to Mo depletion.Prolonged molybdenum volatilization.

Regeneration Strategies for Catalytic Activity

Several strategies have been developed to regenerate spent chromium-iron-oxomolybdenum catalysts and restore their catalytic activity. These methods primarily focus on replenishing the lost molybdenum and reversing the detrimental structural changes that occur during deactivation.

One effective method for regeneration is heat treatment . By heating a spent catalyst at elevated temperatures (e.g., 400-500 °C) in an oxygen-containing atmosphere, it is possible to partially or fully reactivate the catalyst rsc.orgdtu.dk. This process is believed to facilitate the redistribution of molybdenum from the bulk to the surface, re-establishing the active Mo-rich surface layer researchgate.net. Complete regeneration, however, may require temperatures significantly higher than typical industrial reaction temperatures rsc.org.

Another approach involves the in-situ regeneration of the catalyst. This can be achieved by treating the spent catalyst with an oxygen-free gas stream containing methanol and an inert gas at an elevated temperature (e.g., 250-350 °C) google.com. This process has been shown to effectively increase both the conversion and selectivity of the catalyst google.com.

For catalysts that have suffered significant molybdenum loss, a more intensive regeneration process may be necessary. This can involve ammonia (B1221849) leaching to recover molybdenum from the spent catalyst acs.orgfigshare.com. The leached molybdenum species can then be used to prepare a fresh catalyst solution, which is subsequently used to impregnate the deactivated catalyst support or to synthesize a new batch of catalyst acs.orgfigshare.com. This method has demonstrated high recovery efficiency for molybdenum and the regenerated catalysts have shown excellent catalytic performance, comparable to that of fresh industrial catalysts acs.orgfigshare.com.

Regeneration StrategyDescription of ProcessKey ParametersOutcome
Heat TreatmentHeating the spent catalyst in an oxygen-containing atmosphere.Temperature (400-500 °C), atmosphere (O₂/N₂).Partial to full reactivation of the catalyst.
In-situ RegenerationTreating the catalyst with an oxygen-free stream of methanol and inert gas.Temperature (250-350 °C), gas composition.Increased conversion and selectivity.
Ammonia Leaching and Re-impregnationRecovering molybdenum from the spent catalyst using an ammonia solution and using it to prepare a fresh catalyst.Leaching agent (ammonia solution), pH, temperature.High recovery of molybdenum and excellent performance of the regenerated catalyst.

Structure Activity and Structure Property Relationships in Chromium Iron Oxomolybdenum Systems

Correlating Bulk and Surface Compositions with Catalytic Performance

In mixed oxide catalysts, the surface composition often differs from the bulk due to the preferential segregation of one component to the surface to minimize surface free energy. For instance, in molybdenum-containing catalysts, a surface layer of molybdenum oxide species is often the active component. Studies on Fe-Cr-Mo systems have shown the formation of solid-state substitution solutions, where the distribution of the metal ions influences catalytic activity in reactions like methanol (B129727) oxidation. catalysis.ru

Research on molybdenum oxide supported on iron oxide (a subsystem of Cr-Fe-Mo) reveals that the surface coverage of molybdenum oxide is critical. Below monolayer coverage, highly dispersed molybdenum species are present, which are found to be highly active. As the loading increases, crystalline MoO₃ can form, which may exhibit different activity and selectivity. acs.org The surface Mo/Fe atomic ratio has been observed to change with thermal treatment, indicating a dynamic surface composition that impacts catalytic outcomes. acs.org

The catalytic activity is not merely a function of the elements present but of the specific phases they form. For example, in iron molybdate (B1676688) catalysts used for methanol oxidation, the presence of Fe₂(MoO₄)₃ is crucial for selectivity towards formaldehyde (B43269), while iron-rich phases can lead to undesired combustion products. rsc.org The introduction of a third component like chromium can modify these phase relationships and, consequently, the catalytic behavior.

Table 1: Illustrative Impact of Composition on Catalytic Activity

Catalyst SystemKey Compositional FeatureObserved Catalytic EffectExample Reaction
MoOx/Fe₂O₃Monolayer coverage of MoOxHigh activity and selectivityMethanol Oxidation acs.org
Fe₂(MoO₄)₃ + excess MoO₃Excess MoO₃ presentReduces deactivation, improves selectivityMethanol to Formaldehyde rsc.org
Fe₁-xCrxMo₁.₅O₆Formation of solid solutionConsistent catalytic properties across a range of xMethanol Oxidation catalysis.ru

Impact of Metal Oxidation States and Coordination Environments on Reactivity

The reactivity of chromium, iron, and molybdenum in a mixed-metal oxide framework is profoundly influenced by their respective oxidation states and local coordination environments (e.g., octahedral or tetrahedral). These features dictate the electronic structure of the catalytic sites, their ability to participate in redox cycles, and their interaction with reactants.

Chromium: Chromium can exist in several oxidation states, most commonly Cr(III) and Cr(VI) in catalytic oxides. alfachemic.commelscience.com Cr(III) often adopts a stable octahedral coordination in oxides like Cr₂O₃, which is crucial for its role in passivation and as a catalyst component. latech.edu The more oxidized Cr(VI) species are strong oxidizing agents and can be present as chromates or dichromates, often as surface species. The specific oxidation state and its stability are key to the catalyst's redox capabilities. latech.edu

Iron: Iron typically cycles between Fe(II) and Fe(III) oxidation states during catalytic reactions. This redox couple is fundamental to many oxidation processes. The coordination environment of iron can vary, and this structural flexibility, in contrast to the more rigid preferences of chromium, can make iron oxides susceptible to deeper oxygen penetration. latech.edu In catalysts, the presence of both Fe²⁺ and Fe³⁺ can facilitate electron transfer and the activation of molecules.

Molybdenum: Molybdenum is most often found in the Mo(VI) state in oxide catalysts, although reduced states like Mo(V) and Mo(IV) are critical intermediates in redox reactions. acs.orgresearchgate.net Mo(VI) can exist in both tetrahedral and octahedral coordination. For example, in the highly effective iron molybdate catalyst, Fe₂(MoO₄)₃, Mo(VI) is in a tetrahedral environment, while an active surface layer may consist of octahedral MoOₓ species. acs.org The reducibility of Mo⁶⁺ to lower oxidation states is often correlated with catalytic activity, for instance, in hydrodesulfurization reactions. researchgate.net

The interplay between these elements can modify their individual redox properties. For instance, the presence of iron can influence the reducibility of molybdenum species in supported catalysts. researchgate.net The coordination geometry and oxidation state together define the nature of the active site, including its Lewis or Brønsted acidity, which is crucial for adsorbing and activating substrate molecules. lehigh.edu

Influence of Polyoxometalate Structure (e.g., Anderson-type) on Catalytic Functionality

Polyoxometalates (POMs) are molecular metal-oxide clusters that offer well-defined structures at the atomic level, making them excellent models for understanding catalysis. The Anderson-type structure, with the general formula [XMo₆O₂₄]ⁿ⁻ or [Hₓ(XO₆)M₆O₁₈]ⁿ⁻ (where M is typically Mo or W), is a planar arrangement of six MoO₆ octahedra surrounding a central XO₆ octahedron. unigoa.ac.innih.gov

Incorporating chromium and iron into these structures allows for precise control over the nature of the active sites. The central heteroatom (X) can be a transition metal like Cr(III) or Fe(III). unigoa.ac.innih.gov This places the chromium or iron atom in a specific, isolated coordination environment, surrounded by a robust molybdate framework.

The catalytic functionality of these Anderson-type POMs is distinct from that of bulk mixed oxides:

Defined Active Sites: The heteroatom (e.g., Cr, Fe) acts as a well-defined, catalytically active center. Its properties can be tuned by the surrounding polyoxometalate framework. nih.gov

Redox and Acidic Properties: POMs are known for their multi-electron redox activity and strong Brønsted acidity, which can be tailored by changing the constituent elements. unigoa.ac.in

Structural Integrity: The robust nature of the POM cluster can provide stability to the active metal center, preventing aggregation and deactivation.

For example, Anderson-type structures containing chromium, such as [CrMo₆(OH)₆O₁₈]³⁻, have been synthesized and incorporated into larger metal-organic frameworks. unigoa.ac.innih.gov These materials have demonstrated electrocatalytic activity, where the functionality is directly linked to the POM unit. nih.govrsc.org Similarly, iron-based Anderson-type POMs have shown high efficiency and selectivity in green catalytic oxidations, using oxygen as the sole oxidant under mild conditions. nih.gov The defined structure allows for mechanistic investigations that are often difficult in amorphous mixed-oxide systems. nih.govrsc.org

Synergistic Effects Between Chromium, Iron, and Molybdenum Components

Synergy is a hallmark of multicomponent catalysts, where the combined system exhibits catalytic performance (activity, selectivity, or stability) superior to the sum of its individual parts. In chromium-iron-oxomolybdenum systems, several synergistic interactions have been identified.

Enhanced Redox Properties: The combination of multiple redox-active metals can facilitate more efficient electron transfer pathways. For instance, in the passivation of Fe-Cr alloys, molybdenum and chromium work together to form a stable protective oxide layer. Mo and W can facilitate the formation of a compact and stable Cr₂O₃ passive film. amse.org.cn In catalytic contexts, one metal can help to maintain the optimal oxidation state of another during the reaction cycle. Studies on Fe-Cr systems have noted synergistic effects in various catalytic reactions. researchgate.net

Structural Promotion and Phase Stabilization: One component can act as a structural promoter for another, leading to higher dispersion and a greater number of active sites. In iron molybdate catalysts, excess molybdenum oxide is thought to modify the surface of the primary iron molybdate phase, improving selectivity and preventing the formation of less selective iron-rich phases that can arise from molybdenum loss. rsc.org The addition of chromium can further stabilize the desired catalyst structure.

Creation of Novel Active Sites: The interface between different metal oxide phases can create unique active sites with distinct geometric and electronic properties. In Fe-Mo catalysts supported on alumina (B75360), the formation of Fe-Mo-O bonds can affect the catalytic activity in hydrodesulfurization (HDS). researchgate.net The promoting effect of iron on molybdenum HDS catalysts is a well-documented example of synergy. researchgate.net Similarly, the interaction between nickel and iron in catalysts for oxygen evolution reactions (OER) demonstrates that Fe can enhance the kinetics by facilitating the redox cycle of Ni. acs.org These principles can be extended to the Cr-Fe-Mo system, where interfacial Cr-O-Mo or Fe-O-Cr bonds could generate highly active centers.

A study on the interactions between Cr(III) and Fe(III) ions showed a synergistic effect in biological systems, while interactions between Cr(III) and Mo(III) showed a protective or antagonistic effect. nih.govnih.gov While not catalytic, this demonstrates the strong electronic interactions between these elements. In Fe-based amorphous coatings, a synergistic effect of Mo, W, Mn, and Cr was observed to greatly improve the stability and protectiveness of the passive film formed on the surface. amse.org.cn

Role of Support Materials and Heteroatom Incorporation in Overall Properties

The performance of a chromium-iron-oxomolybdenum catalyst is not solely determined by the active phases but is also heavily influenced by the support material on which it is dispersed. The support provides mechanical and thermal stability and influences the catalyst's texture and activity. wikipedia.orgyoutube.com

Surface Area and Dispersion: High-surface-area supports like alumina (Al₂O₃), silica (B1680970) (SiO₂), titania (TiO₂), and zirconia (ZrO₂) allow for the high dispersion of the active metal oxide species. researchgate.netwikipedia.org This maximizes the number of accessible active sites and is crucial for catalytic efficiency. wikipedia.org

Support-Metal Interaction: The support is rarely inert and can interact strongly with the active components, modifying their electronic properties, structure, and reactivity. lehigh.edu For example, studies on Mo-containing catalysts have shown that supports like TiO₂ and ZrO₂ can lead to higher initial activity in HDS compared to traditional alumina supports. researchgate.netresearchgate.net This "support effect" is attributed to the formation of specific surface species and modifications to the reducibility of the metal oxides. researchgate.net

Thermal Stability: Supports provide thermal stability, preventing the sintering or aggregation of active catalyst particles at high reaction temperatures, which is a common cause of deactivation. youtube.com

Heteroatom incorporation, in the context of POMs, refers to the central 'X' atom in the Anderson structure. As discussed in section 6.3, changing this atom (e.g., from Al³⁺ to Cr³⁺ or Fe³⁺) directly alters the active site and the catalytic properties of the molecule. In the broader context of mixed oxides, heteroatom doping involves intentionally introducing small amounts of other elements into the catalyst formulation to act as electronic or structural promoters.

Table 2: Common Support Materials and Their Effects

Support MaterialKey PropertiesInfluence on Catalyst
Alumina (Al₂O₃)High surface area, good thermal stability, tunable acidityWidely used, promotes good dispersion of metal oxides. researchgate.net
Silica (SiO₂)High surface area, typically more inert and less acidic than aluminaUsed when strong metal-support interactions are to be minimized. researchgate.netwikipedia.org
Titania (TiO₂)Can exhibit strong metal-support interaction (SMSI), photocatalyticCan enhance the activity of Mo-based catalysts in HDS. researchgate.net
Zirconia (ZrO₂)High thermal stability, can possess both acidic and basic sitesCan increase the catalytic properties of molybdenum catalysts. researchgate.net

Q & A

Q. What strategies ensure reproducibility when studying chromium-doped iron alloys for mechanical properties?

  • Methodological Answer : Standardize sample preparation (e.g., casting methods, cooling rates) and document alloy composition (e.g., %Cr, Fe matrix purity). Use techniques like XRD for phase identification and SEM-EDS for elemental mapping. Mechanical testing (e.g., impact strength) should follow ASTM protocols, with multiple replicates to account for variability. Cross-reference data with existing literature (e.g., impact strength trends in grey vs. chromium cast iron) . Publish raw datasets and detailed synthesis protocols to facilitate replication .

Q. How should researchers address contradictions in spectral data for oxomolybdenum complexes across studies?

  • Methodological Answer : Verify experimental conditions (e.g., solvent polarity, pH) that influence spectral profiles. Compare computational models (e.g., DFT/B3LYP-predicted Raman bands) with empirical data to resolve ambiguities in peak assignments . Use high-purity reagents to minimize artifacts and validate findings against databases like ChemSpider or Reaxys . If discrepancies persist, propose hypotheses (e.g., ligand-field variations or dimerization equilibria) and test them via controlled ligand-substitution experiments .

Advanced Research Questions

Q. What advanced techniques resolve the dynamic equilibrium between Mo(IV), Mo(V), and Mo(VI) species in catalytic systems?

  • Methodological Answer : Employ in situ X-ray absorption spectroscopy (XAS) to monitor oxidation-state changes during catalysis. Combine with stopped-flow UV-Vis kinetics to correlate spectral shifts with reaction progress. For dinuclear μ-oxo Mo(V) complexes, use magnetic susceptibility measurements to confirm spin states. Computational modeling (e.g., DFT) can predict stability trends among oxidation states and guide synthetic optimization . Cross-validate results using isotopic labeling (e.g., ^18O tracing) to track oxo-group transfer .

Q. How can multi-scale modeling bridge gaps between computational predictions and experimental data for chromium-iron alloy corrosion resistance?

  • Methodological Answer : Integrate atomistic simulations (e.g., molecular dynamics for Cr diffusion in Fe matrices) with mesoscale models to predict grain-boundary effects. Validate against electrochemical impedance spectroscopy (EIS) and polarization curves. Address discrepancies by refining force fields or incorporating defect dynamics (e.g., vacancy-mediated Cr segregation). Use high-throughput experimentation to screen alloy compositions predicted by machine learning models .

Q. What methodologies elucidate the role of ligand-group orbitals in stabilizing oxomolybdenum(V) complexes?

  • Methodological Answer : Perform symmetry-adapted perturbation theory (SAPT) to quantify ligand→Mo charge transfer. Use resonance Raman spectroscopy to probe vibrational modes sensitive to ligand bonding. Compare experimental XPS binding energies with CASSCF calculations to identify orbital contributions. Synthesize ligand derivatives (e.g., electron-withdrawing vs. donating groups) and correlate structural changes (X-ray crystallography) with redox potentials (cyclic voltammetry) .

Literature and Data Management

Q. How can researchers efficiently locate spectral data for chromium-iron oxides or oxomolybdenum complexes?

  • Methodological Answer : Use federated search tools like Query Chem to cross-reference text and structural queries in SciFinder, Reaxys, and ChemSpider . Filter results by "spectral data" and validate against primary sources (e.g., Inorganic Chemistry or Dalton Transactions). For understudied compounds, extract data from supplementary materials using automated parsers (e.g., ChemDataExtractor) and archive in open repositories like Zenodo .

Q. What frameworks ensure rigorous analysis of conflicting toxicity data for chromium compounds?

  • Methodological Answer : Apply systematic review criteria (e.g., PRISMA) to exclude studies lacking bioavailability data or using non-standardized assays . Perform meta-analyses using fixed/random-effects models to quantify heterogeneity. Use in silico tools (e.g., QSAR models) to predict toxicity for undercharacterized species. Disclose limitations (e.g., cell-line variability) and recommend follow-up in vivo studies .

Experimental Design and Reporting

Q. What protocols enhance transparency in reporting synthetic methods for air-sensitive oxomolybdenum complexes?

  • Methodological Answer : Detail glovebox parameters (O₂/H₂O levels), Schlenk-line techniques, and inert-atmosphere storage. Report reagent purities (e.g., MoCl₅ sublimation grade) and solvent drying methods (e.g., molecular sieves for DMF). Include NMR (¹H, ^95Mo) and elemental analysis data for all intermediates. Share crystallographic .cif files in supplementary materials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.